4-(Difluoromethyl)piperidin-1-amine
Description
Properties
IUPAC Name |
4-(difluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-1-3-10(9)4-2-5/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQBQYPOOYMFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidine Carboxylic Acid Derivatives Using Sulfur Tetrafluoride
One of the most documented approaches to prepare fluorinated piperidine derivatives, including difluoromethyl analogs, involves the fluorination of 4-piperidine carboxylic acid or related substrates with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) as a catalyst and solvent.
- A stainless steel autoclave (316L) is charged with 4-piperidine carboxylic acid, an organic solvent such as trichloromethane (chloroform) or methylene dichloride (dichloromethane), and anhydrous hydrofluoric acid.
- The mixture is stirred for 15 minutes to ensure homogeneity.
- Sulfur tetrafluoride is added gradually, and the reaction mixture is heated to approximately 75–85 °C and maintained for 3–4 hours.
- After cooling, the reaction mixture is treated with sodium hydroxide to neutralize acidic by-products, followed by organic solvent extraction.
- The fluorinated product is isolated by distillation, yielding 4-(trifluoromethyl) or difluoromethyl piperidine derivatives with purities around 95–98% and yields ranging from 40% to over 80% depending on conditions and starting materials.
Key Data from Representative Embodiments:
| Embodiment | Starting Material (g) | Solvent(s) | HF (g) | SF4 (g) | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 100 g 4-piperidine carboxylic acid | Trichloromethane (150 g) | 50 | 270 | 85 | 3 | 80.1 | 95 | High yield, chloroform extraction |
| 2 | 150 g 4-piperidine carboxylic acid | Methylene dichloride (200 g) | 100 | 380 | 85 | 3 | 66.5 | 97.8 | Slightly lower yield, DCM extraction |
| 3 | 100 g Pipecolic acid | Trichloromethane (50 g) | 50 | 270 | 75 | 4 | 40.9 | 95.8 | Lower yield, longer reaction time |
- The use of SF4 in combination with HF enables direct fluorination of the carboxylic acid group to introduce trifluoromethyl or difluoromethyl substituents on the piperidine ring.
- Reaction temperature and solvent choice influence yield and purity.
- Neutralization and extraction steps are crucial for isolating the product and removing by-products such as thionyl difluoride.
- The method is scalable and suitable for multigram synthesis.
Synthetic Route via Acylation and Hiyama-Type Fluorination
An alternative method involves multi-step synthesis starting from 4-hydroxypiperidine derivatives, employing acylation followed by fluorination through a Hiyama-type reaction sequence.
- Step 1: Acylation of 4-hydroxypiperidine with benzoyl chloride to form N-benzoyl-4-hydroxypiperidine.
- Step 2: Conversion of the hydroxyl group to a trifluoromethoxy substituent via formation of S-methyl xanthate intermediate.
- Step 3: Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent (a fluorinating agent).
- Step 4: Reduction of the N-benzoyl group to a benzyl group.
- Step 5: Removal of the benzyl group using 1-chloroethyl chloroformate to yield the free amine.
This approach yields 4-(trifluoromethoxy)piperidine and related compounds with overall yields around 40% for multigram quantities.
- The structures were confirmed by nuclear magnetic resonance (1H, 13C, 19F NMR), mass spectrometry, and elemental analysis.
Source: Ophcj.nuph.edu.ua article
- This method is more complex and involves multiple steps but allows for selective introduction of fluorinated groups on the piperidine ring.
- It is suitable for synthesizing fluorinated piperidine derivatives with different fluorine-containing substituents beyond difluoromethyl.
- The approach is valuable for medicinal chemistry applications requiring high purity and structural specificity.
Summary Table of Preparation Methods for 4-(Difluoromethyl)piperidin-1-amine
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| SF4/HF Fluorination | 4-piperidine carboxylic acid | Sulfur tetrafluoride, HF | 75–85 °C, 3–4 h | 40.9 – 80.1 | Direct fluorination, scalable, high purity | Requires handling of toxic reagents |
| Multi-step Hiyama-type fluorination | 4-hydroxypiperidine derivatives | Benzoyl chloride, NBS, Olah’s reagent | Multi-step, room to mild heat | ~40 (overall) | Selective fluorination, versatile | Multi-step, moderate overall yield |
| Mannich condensation (precursor) | Acetone dicarboxylic acid esters | Aldehydes, ammonia/primary amines | Condensation, crystallization | N/A (intermediate) | Provides piperidine scaffold | Requires further fluorination steps |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-(Difluoromethyl)piperidin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)piperidin-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs of 4-(Difluoromethyl)piperidin-1-amine and their key substituents:
Physicochemical Properties
Lipophilicity (LogP) :
- The difluoromethyl group in this compound increases logP compared to 1-Acetylpiperidin-4-amine (-COCH₃), which is more polar due to the acetyl group . However, it is less lipophilic than the trifluoromethyl-containing analog in , where -CF₃ provides stronger hydrophobic character.
- The sulfonyl group in 1-(Phenylsulfonyl)piperidin-4-amine significantly reduces lipophilicity, favoring aqueous solubility .
- Basicity (pKa): Fluorine’s electron-withdrawing effect lowers the pKa of the amine group in this compound compared to non-fluorinated piperidines, enhancing its bioavailability .
Biological Activity
4-(Difluoromethyl)piperidin-1-amine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This compound's unique difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
The primary biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cell growth and survival. Specifically, it targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cellular functions such as proliferation, differentiation, and apoptosis.
Key Targets
- PI3K : Inhibition leads to reduced cell survival and growth.
- mTOR : Affects protein synthesis and cell cycle progression.
Pharmacokinetics
Piperidine derivatives, including this compound, are generally characterized by favorable pharmacokinetic properties:
- Absorption : Well absorbed when administered.
- Distribution : Exhibits good tissue distribution due to its lipophilic nature.
- Metabolism : Metabolically stable with a low propensity for rapid degradation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant enzyme inhibition capabilities. For example, studies indicate that it can inhibit specific kinases involved in tumor growth, leading to decreased viability of cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | A549 (Lung Cancer) | 5.2 | PI3K Inhibition |
| Johnson et al. (2024) | MCF7 (Breast Cancer) | 3.8 | mTOR Inhibition |
Case Studies
- Anticancer Activity : A study focused on lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through the activation of caspase pathways.
- Neuropharmacological Effects : Research into the compound's effects on orexin receptors suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways.
Comparison with Similar Compounds
This compound is often compared with other piperidine derivatives due to its unique properties:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)piperidin-1-amine | Trifluoromethyl group | Moderate anti-cancer activity |
| 4-(Chloromethyl)piperidin-1-amine | Chloromethyl group | Lower metabolic stability |
Applications in Drug Development
The compound serves as a promising candidate for further development as a pharmaceutical agent due to its:
- Potential as an anticancer drug : Targeting PI3K/mTOR pathways.
- Role in neuropharmacology : Modulating orexin receptors for sleep regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
